BenchChemオンラインストアへようこそ!

(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide

Salt selection Solid-form screening Solubility enhancement

(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide is a racemic secondary amine supplied as the hydrobromide salt in the ChemBridge screening catalog (ID with a molecular formula of C₁₇H₂₂BrNO₂, a molecular weight of 352.27 g·mol⁻¹, a calculated LogP of 3.95, and 7 rotatable bonds. The compound belongs to the 3-phenoxybenzylamine structural class—a scaffold with established precedence in voltage-gated sodium channel modulation, α₁-adrenoceptor pharmacology, and insecticidal/acaricidal chemistry—but the target molecule itself has no published biological annotation.

Molecular Formula C17H22BrNO2
Molecular Weight 352.3
CAS No. 1609400-32-9
Cat. No. B3060011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide
CAS1609400-32-9
Molecular FormulaC17H22BrNO2
Molecular Weight352.3
Structural Identifiers
SMILESCC(COC)NCC1=CC(=CC=C1)OC2=CC=CC=C2.Br
InChIInChI=1S/C17H21NO2.BrH/c1-14(13-19-2)18-12-15-7-6-10-17(11-15)20-16-8-4-3-5-9-16;/h3-11,14,18H,12-13H2,1-2H3;1H
InChIKeyAFTLPEVQHSHDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine Hydrobromide (CAS 1609400-32-9) Procurement & Identity Overview


(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide is a racemic secondary amine supplied as the hydrobromide salt in the ChemBridge screening catalog (ID 5937522) with a molecular formula of C₁₇H₂₂BrNO₂, a molecular weight of 352.27 g·mol⁻¹, a calculated LogP of 3.95, and 7 rotatable bonds [1]. The compound belongs to the 3-phenoxybenzylamine structural class—a scaffold with established precedence in voltage-gated sodium channel modulation, α₁-adrenoceptor pharmacology, and insecticidal/acaricidal chemistry—but the target molecule itself has no published biological annotation [2][3]. Its primary value proposition resides in its availability as a characterized, solid-form screening building block with defined purity (≥95%), salt stoichiometry, and stereochemical specification (racemic) from a major commercial supplier [4].

Why (2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine Hydrobromide Cannot Be Replaced by Generic Substitution


The term “3-phenoxybenzylamine” encompasses a structurally diverse chemical family whose members differ in the N-alkyl substituent, counterion, and stereochemistry, each of which can profoundly influence target binding, solubility, and metabolic stability [1]. The target compound specifically bears an N-(2-methoxy-1-methylethyl) substituent on the secondary amine, a motif that distinguishes it from simpler N-benzyl, N-methyl, or unsubstituted 3-phenoxybenzylamine analogs by introducing an additional hydrogen-bond acceptor (the methoxy oxygen) and increased steric bulk adjacent to the amine nitrogen [2]. Furthermore, this molecule is supplied exclusively as the hydrobromide salt (C₁₇H₂₂BrNO₂, MW 352.27), which cannot be interchanged with the free base (C₁₇H₂₁NO₂, MW 271.35, CAS 423737-88-6) or the hydrochloride salt (C₁₇H₂₂ClNO₂, MW 307.82) without altering solubility, dissolution rate, hygroscopicity, and potentially the solid-state stability profile . In screening cascades where compound identity, solubility, and physical form must remain invariant across replicate experiments, generic substitution of either the N-alkyl group or the counterion introduces uncontrolled variables that compromise data reproducibility [3].

Product-Specific Differentiation Evidence for (2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine Hydrobromide (1609400-32-9)


Counterion Differentiation: Hydrobromide Salt vs. Free Base and Hydrochloride Salt — Solubility and Solid-Form Identity

The target compound (CAS 1609400-32-9) is the hydrobromide salt (HBr) of (2-methoxy-1-methylethyl)(3-phenoxybenzyl)amine, with a molecular weight of 352.27 g·mol⁻¹ and the empirical formula C₁₇H₂₂BrNO₂ . The closest commercially available comparator is the free base form (CAS 423737-88-6), which has a molecular weight of 271.35 g·mol⁻¹ and the formula C₁₇H₂₁NO₂ [1]. A second comparator is the hydrochloride salt (HCl), with a molecular weight of 307.82 g·mol⁻¹ (C₁₇H₂₂ClNO₂) . The hydrobromide salt is expected to exhibit aqueous solubility and dissolution characteristics that differ from both the free base and the hydrochloride salt, consistent with the well-established counterion-dependent solubility behavior of amine salts [2]. Within the ChemBridge Hit2Lead catalog, this compound is supplied exclusively as the HBr salt in solid form with a defined purity of 95% and specified racemic stereochemistry .

Salt selection Solid-form screening Solubility enhancement Screening library procurement

Structural Differentiation: N-(2-Methoxy-1-methylethyl) Substituent vs. Simpler 3-Phenoxybenzylamine Scaffolds — H-Bond Acceptor and Steric Profile

The target compound contains an N-(2-methoxy-1-methylethyl) substituent that introduces three hydrogen-bond acceptor atoms (one amine nitrogen, one methoxy oxygen, and one phenoxy oxygen) and seven rotatable bonds . The simplest comparator within the same 3-phenoxybenzylamine scaffold is 3-phenoxybenzylamine itself (CAS 107622-80-0 for the 4-phenoxy isomer; the 3-phenoxy isomer is also commercially available), which has no N-alkyl substituent and therefore presents a different hydrogen-bonding and steric profile . Within the broader class, N-(α-substituted phenoxybenzyl)-4-pyrimidinamines have demonstrated insecticidal and acaricidal activity with potency dependent on the nature and position of the α-substituent, demonstrating that variation in the group attached to the benzylamine nitrogen can determine biological activity [1]. The N-(2-methoxy-1-methylethyl) group in the target compound is chemically distinct from the N-benzyl, N-methyl, N-phenylethyl, and N-(4-methoxybenzyl) analogs that are also commercially available, offering a unique combination of steric bulk and hydrogen-bond acceptor capacity for SAR exploration [2].

Scaffold diversification SAR exploration Lead optimization Fragment-based drug discovery

Recommended Application Scenarios for (2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine Hydrobromide Based on Differentiated Features


High-Throughput Screening (HTS) Library Augmentation for Phenoxybenzylamine Scaffold-Based Drug Discovery Programs

The compound serves as a structurally characterized, solid-form HBr salt with defined purity (≥95%) and racemic stereochemistry, suitable for direct inclusion in diversity-oriented or target-focused screening libraries . The N-(2-methoxy-1-methylethyl) substituent provides a hydrogen-bond acceptor and steric profile that is chemically distinct from commercially available 3-phenoxybenzylamine, N-benzyl-3-phenoxybenzylamine, N-methyl-3-phenoxybenzylamine, and N-phenylethyl-3-phenoxybenzylamine analogs [1]. Screening this compound alongside simpler analogs enables systematic exploration of the N-alkyl SAR dimension within programs targeting voltage-gated sodium channels, α₁-adrenoceptors, or other targets for which the 3-phenoxybenzylamine scaffold has literature precedence [2][3].

Salt-Form Controlled Solubility and Dissolution Studies in Early Preclinical Formulation Screening

Because the compound is supplied exclusively as the hydrobromide salt—unlike the more common hydrochloride salts of related 3-phenoxybenzylamines—it provides an opportunity to directly compare the dissolution rate, equilibrium solubility, and hygroscopicity of the HBr salt against the HCl salt and free base forms of the same parent amine [1]. Such head-to-head comparisons are essential for salt selection in pharmaceutical development, where the choice of counterion can affect oral bioavailability and solid-state stability [4].

Fragment-Based and Structure-Activity Relationship (SAR) Exploration of the 3-Phenoxybenzylamine Chemotype in Ion Channel and GPCR Pharmacology

The 3-phenoxybenzylamine chemotype has established biological relevance in voltage-gated sodium channel inhibition (anticonvulsant and neuropathic pain indications) and α₁-adrenoceptor antagonism (cardiovascular and urological indications) [2][3]. The N-(2-methoxy-1-methylethyl) substituent represents an underexplored vector in both pharmacophore families. Incorporating this compound into a systematic SAR matrix alongside N-methyl, N-benzyl, N-(2-hydroxyethyl), and N-(2-methoxyethyl) 3-phenoxybenzylamine analogs can reveal whether the 2-methoxy-1-methylethyl group confers any advantage in potency, subtype selectivity, or metabolic stability relative to simpler N-alkyl substituents.

Quote Request

Request a Quote for (2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.